molecular formula C12H19ClN2O B2621920 (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride CAS No. 1858273-09-2

(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride

Cat. No.: B2621920
CAS No.: 1858273-09-2
M. Wt: 242.75
InChI Key: BYWDGTKESWRSML-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes an amino group, a hydroxyl group, and a tetrahydroisoquinoline moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride typically involves the following steps:

    Formation of Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups can be introduced through reductive amination and subsequent hydroxylation reactions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The aromatic ring in the tetrahydroisoquinoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine receptor ligand.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved may include the activation or inhibition of adenylyl cyclase, leading to changes in intracellular cyclic AMP levels.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenoxy)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride
  • 1-(methylamino)-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol

Uniqueness

(2S)-1-Amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct biological activity and potential therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

(2S)-1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14;/h1-4,12,15H,5-9,13H2;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOPTTOPZZOIBU-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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